Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[35]nonane-7-carboxylate is a synthetic organic compound with the molecular formula C17H25ClN4O2 It is characterized by a spirocyclic structure, which includes a pyrazine ring substituted with a chlorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized by reacting 2-chloropyrazine with an appropriate amine under controlled conditions.
Spirocyclic Formation: The spirocyclic structure is formed by reacting the pyrazine derivative with a suitable spirocyclic precursor, such as a diazaspiro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The pyrazine ring and its substituents play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-chloropyrazin-2-yl)carbamate
- Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 5-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C17H25ClN4O2 |
---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
tert-butyl 9-[(6-chloropyrazin-2-yl)amino]-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C17H25ClN4O2/c1-16(2,3)24-15(23)22-8-7-17(5-4-6-17)12(11-22)20-14-10-19-9-13(18)21-14/h9-10,12H,4-8,11H2,1-3H3,(H,20,21) |
InChI Key |
VCHPSELUVVLFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)NC3=CN=CC(=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.